4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane

Catalog No.
S12366190
CAS No.
M.F
C10H19NO
M. Wt
169.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane

Product Name

4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane

IUPAC Name

4-propan-2-yl-1-oxa-4-azaspiro[4.4]nonane

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

InChI

InChI=1S/C10H19NO/c1-9(2)11-7-8-12-10(11)5-3-4-6-10/h9H,3-8H2,1-2H3

InChI Key

LNTSVMMOHIUIHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCOC12CCCC2

4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane is a bicyclic compound characterized by a unique spirocyclic structure that incorporates both nitrogen and oxygen atoms within its framework. This compound belongs to the class of 1-azaspiro[4.4]nonane derivatives, which are known for their diverse biological activities and potential therapeutic applications. The spirocyclic nature of the molecule contributes to its distinctive chemical properties, making it a subject of interest in medicinal chemistry and organic synthesis.

The chemical reactivity of 4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane can be explored through various synthetic pathways that involve radical reactions, cycloadditions, and functional group transformations. For instance, domino radical bicyclization has been employed to synthesize compounds containing the 1-azaspiro[4.4]nonane skeleton, yielding products through the formation and capture of alkoxyaminyl radicals . This method showcases the compound's potential for further derivatization, allowing for the introduction of various substituents that can modulate its biological activity.

Compounds featuring the 1-azaspiro[4.4]nonane framework, including 4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane, have demonstrated significant biological activities. Notably, they exhibit antiproliferative effects against various cancer cell lines, indicating potential as anticancer agents . Additionally, these compounds have been implicated in the inhibition of hepatitis C virus replication and act as agonists for nicotinic acetylcholine receptors, highlighting their versatility in pharmacological applications .

The synthesis of 4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane can be achieved through several methodologies:

  • Radical Bicyclization: Utilizing alkoxyaminyl radicals generated from oxime ethers allows for the formation of spirocyclic compounds in a single reaction step.
  • Cycloaddition Reactions: The incorporation of reactive intermediates such as nitrile oxides or alkenes can lead to the construction of the spirocyclic framework.
  • Functional Group Transformations: Post-synthesis modifications can enhance biological activity or improve solubility and stability.

These methods facilitate the efficient production of this compound and its derivatives for further study.

The applications of 4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane extend into various fields, particularly in medicinal chemistry where its derivatives are explored as potential drugs for treating cancer and viral infections. Additionally, its unique structure may lend itself to applications in materials science or as a building block in organic synthesis.

Interaction studies involving 4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane focus on its binding affinity to biological targets such as receptors and enzymes. For example, investigations into its interaction with nicotinic acetylcholine receptors can provide insights into its mechanism of action and therapeutic potential against neurological disorders.

Several compounds share structural similarities with 4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane, each exhibiting unique properties:

Compound NameStructure TypeNotable Activity
HomoharringtonineAzaspiro compoundAnticancer activity; approved for leukemia treatment
CephalotaxineAzaspiro compoundAntiproliferative effects; used in cancer therapy
1-Azaspiro[3.3]heptaneAzaspiro compoundPotential neuroprotective effects
1-Azaspiro[5.5]decaneAzaspiro compoundInvestigated for analgesic properties

These compounds illustrate the diversity within the class of azaspiro compounds, highlighting their distinct biological activities and potential therapeutic applications.

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Exact Mass

169.146664230 g/mol

Monoisotopic Mass

169.146664230 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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